molecular formula C17H19NO2 B495443 3-ethoxy-N-(1-phenylethyl)benzamide

3-ethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B495443
M. Wt: 269.34g/mol
InChI Key: GUSDQVYSNRKDAX-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 3-position of the benzamide ring and an N-(1-phenylethyl) substituent. The compound belongs to a broader class of N-(1-phenylethyl)benzamides, which are notable for their structural diversity and applications in medicinal chemistry, asymmetric synthesis, and chiral separations. Key features include:

  • Molecular formula: Likely C₁₇H₁₉NO₂ (based on substituent analysis).
  • Chirality: The N-(1-phenylethyl) group introduces a chiral center, making enantiomeric separation relevant .
  • Synthetic routes: Likely involves coupling of 3-ethoxybenzoic acid (or its chloride) with (1-phenylethyl)amine, analogous to methods for other benzamides (e.g., ) .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

3-ethoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-11-7-10-15(12-16)17(19)18-13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

GUSDQVYSNRKDAX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Chirality :

    • Electron-withdrawing groups (e.g., 3,5-dinitro in ) enhance chiral resolution in HPLC due to stronger interactions with chiral stationary phases.
    • Bulky substituents (e.g., bromonaphthyl in ) reduce synthetic yields but enable complex coupling reactions.
  • Synthetic Challenges :

    • Ethoxy-substituted benzamides are typically synthesized via activation of benzoic acids (e.g., acid chlorides) followed by amine coupling () .
    • Steric hindrance from the N-(1-phenylethyl) group can limit yields, as seen in bromonaphthyl derivatives (58% yield in ).

Physicochemical Properties

Predicted properties for 3-ethoxy-N-(1-phenylethyl)benzamide, based on analogs:

  • Molecular weight : ~277.34 g/mol.
  • logP: ~3.5–4.0 (ethoxy group increases hydrophobicity vs. nitro or amino analogs).
  • Chiral separation : Likely resolvable via chiral MOF-packed columns, as demonstrated for 3,5-dinitro analog .

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